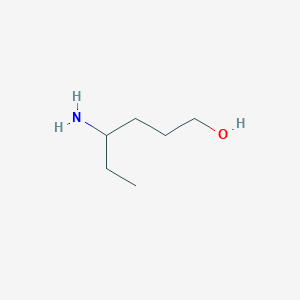

4-Amino-1-hexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1-hexanol, also known as Aminohexyl Alcohol, is a chemical compound with the molecular formula C6H15NO . It is used in scientific research and finds applications in various fields like pharmaceuticals, polymers, and coatings.

Synthesis Analysis

The synthesis of 4-Amino-1-hexanol involves the dehydrogenative coupling of amines and alcohols . This process requires high reaction temperatures for effective catalysis . Another method involves the cyclization of 6-Amino-1-hexanol over copper supported on γ-alumina and magnesia to form hexahydro-1 H -azepine .

Molecular Structure Analysis

The molecular structure of 4-Amino-1-hexanol consists of a chain of six carbon atoms with an amino group (-NH2) attached to the fourth carbon and a hydroxyl group (-OH) attached to the first carbon . The average mass of the molecule is 117.189 Da .

Chemical Reactions Analysis

4-Amino-1-hexanol can undergo various chemical reactions. For instance, it can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1 H -azepine . It can also be used along with glutaric acid to generate poly (ester amide)s with excellent film- and fiber-forming properties .

Physical And Chemical Properties Analysis

4-Amino-1-hexanol has a density of 0.9±0.1 g/cm³, a boiling point of 190.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 49.6±6.0 kJ/mol and a flash point of 68.8±22.6 °C . The compound is hygroscopic .

Scientific Research Applications

Yield: The solvent also impacts the yield of acylated amino-alcohols. For example, starting from alaninol, amide synthesis reaches up to 98% in tert-amyl alcohol, while amido-ester synthesis reaches up to 88% in an ionic liquid (Bmim [PF6]) .

Mesoporous Catalysts

4-Amino-1-hexanol plays a role in functionalized mesoporous catalysts. Here’s what you need to know:

Application: The catalysts are effective in the self-condensation reaction of n-butanal (Knoevenagel condensation). The loading amount of organoamines influences their performance .

Semisynthetic Antibiotics

4-Amino-1-hexanol contributes to the synthesis of semisynthetic anthracycline glycoside antibiotics:

- Derivatives : By combining 4-amino-1-hexanol with daunomycin and carminomycin, researchers obtained active derivatives (carminomycin derivatives 17 and 19). These derivatives show promising activity .

Safety and Hazards

4-Amino-1-hexanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Future Directions

4-Amino-1-hexanol is a versatile material used in scientific research and has potential applications in various fields like pharmaceuticals, polymers, and coatings. It has been used in the enhancement of perovskite solar cells, acting as a molecular bridge to easily bridge SnO2 and PVK to passivate the buried interfacial defects, thus enhancing device performance .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-1-hexanol . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific cellular environment in which it is present, including the types of cells, the presence of other signaling molecules, and the overall physiological state of the organism.

properties

IUPAC Name |

4-aminohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-6(7)4-3-5-8/h6,8H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEIIIWBVXISKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminohexan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)

![2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2386614.png)

![7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2386616.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2386617.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2386626.png)